molecular formula C26H18Cl2F6N4S2 B12433371 3-Chloro-2-{[5-(1-{2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydrazin-1-ylidene}ethyl)thiophen-2-YL]methyl}-5-(trifluoromethyl)pyridine

3-Chloro-2-{[5-(1-{2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydrazin-1-ylidene}ethyl)thiophen-2-YL]methyl}-5-(trifluoromethyl)pyridine

Cat. No.: B12433371
M. Wt: 635.5 g/mol
InChI Key: WTMHFLROXKPDNZ-UHFFFAOYSA-N
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Description

The compound 3-chloro-2-({5-[(1E)-1-[(E)-2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethylidene]hydrazin-1-ylidene]ethyl]thiophen-2-yl}methyl)-5-(trifluoromethyl)pyridine is a complex organic molecule characterized by its multiple functional groups, including chloro, trifluoromethyl, pyridine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, chlorination and trifluoromethylation reactions are carried out to introduce the chloro and trifluoromethyl groups.

    Thiophene Ring Formation: The thiophene ring is synthesized separately, often through a series of cyclization reactions.

    Coupling Reactions: The pyridine and thiophene rings are then coupled using cross-coupling reactions such as Suzuki or Stille coupling.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the intermediate with hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalyst Optimization: Using efficient catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification Techniques: Employing advanced purification techniques such as chromatography and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of primary or secondary amines from the hydrazone linkage.

    Substitution: Formation of substituted pyridine or thiophene derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(trifluoromethyl)pyridine: A simpler analog with similar functional groups.

    2-thiophenemethylamine: Contains the thiophene moiety and can be used for comparison in reactivity studies.

Uniqueness

The uniqueness of 3-chloro-2-({5-[(1E)-1-[(E)-2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethylidene]hydrazin-1-ylidene]ethyl]thiophen-2-yl}methyl)-5-(trifluoromethyl)pyridine lies in its complex structure, which combines multiple functional groups and heterocycles, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H18Cl2F6N4S2

Molecular Weight

635.5 g/mol

IUPAC Name

1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylideneamino]ethanimine

InChI

InChI=1S/C26H18Cl2F6N4S2/c1-13(23-5-3-17(39-23)9-21-19(27)7-15(11-35-21)25(29,30)31)37-38-14(2)24-6-4-18(40-24)10-22-20(28)8-16(12-36-22)26(32,33)34/h3-8,11-12H,9-10H2,1-2H3

InChI Key

WTMHFLROXKPDNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NN=C(C)C1=CC=C(S1)CC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=C(S3)CC4=C(C=C(C=N4)C(F)(F)F)Cl

Origin of Product

United States

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